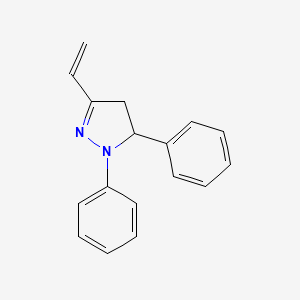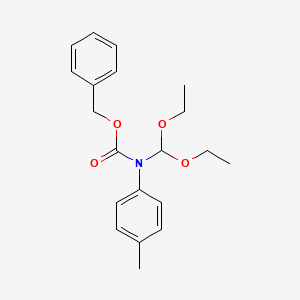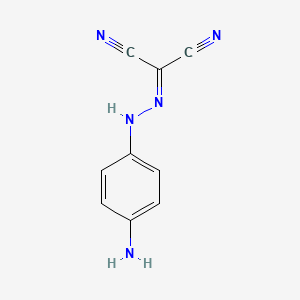
(4-Aminophenyl)carbonohydrazonoyl dicyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Aminophenyl)carbonohydrazonoyl dicyanide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of an aminophenyl group attached to a carbonohydrazonoyl dicyanide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminophenyl)carbonohydrazonoyl dicyanide typically involves the reaction of 4-aminobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the product through recrystallization or chromatography techniques to achieve the desired quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Aminophenyl)carbonohydrazonoyl dicyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
(4-Aminophenyl)carbonohydrazonoyl dicyanide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Aminophenyl)carbonohydrazonoyl dicyanide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and function.
Pathways Involved: It may interfere with cellular processes such as oxidative phosphorylation, leading to changes in cellular metabolism and energy production.
Vergleich Mit ähnlichen Verbindungen
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP): Similar in structure but with different functional groups, used as an ionophore and uncoupling agent.
Carbonyl cyanide m-chlorophenylhydrazone (CCCP): Another related compound with distinct applications in bioenergetics and antimicrobial research.
Uniqueness: (4-Aminophenyl)carbonohydrazonoyl dicyanide stands out due to its unique combination of an aminophenyl group and a carbonohydrazonoyl dicyanide moiety, which imparts specific chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
65114-17-2 |
|---|---|
Molekularformel |
C9H7N5 |
Molekulargewicht |
185.19 g/mol |
IUPAC-Name |
2-[(4-aminophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H7N5/c10-5-9(6-11)14-13-8-3-1-7(12)2-4-8/h1-4,13H,12H2 |
InChI-Schlüssel |
ZJCKZLWHMYMOPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)NN=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


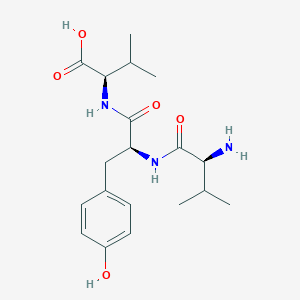


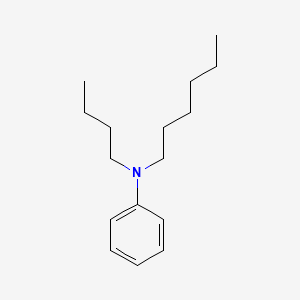
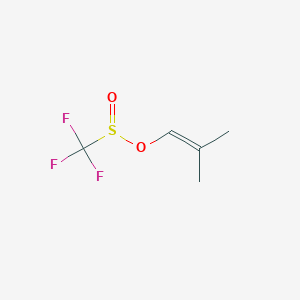
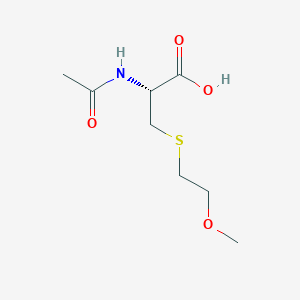
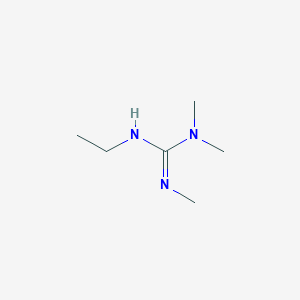

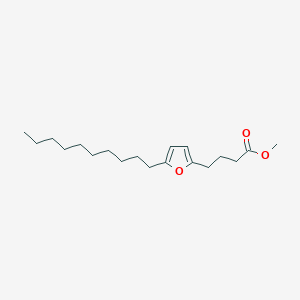
![6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione](/img/structure/B14497287.png)
